6-nitro-3,4-dihydro-2H-pyran 6-nitro-3,4-dihydro-2H-pyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC13574964
InChI: InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2
SMILES: C1CC=C(OC1)[N+](=O)[O-]
Molecular Formula: C5H7NO3
Molecular Weight: 129.11 g/mol

6-nitro-3,4-dihydro-2H-pyran

CAS No.:

Cat. No.: VC13574964

Molecular Formula: C5H7NO3

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

6-nitro-3,4-dihydro-2H-pyran -

Specification

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
IUPAC Name 6-nitro-3,4-dihydro-2H-pyran
Standard InChI InChI=1S/C5H7NO3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2
Standard InChI Key LAVMCRWGHJXVLJ-UHFFFAOYSA-N
SMILES C1CC=C(OC1)[N+](=O)[O-]
Canonical SMILES C1CC=C(OC1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

6-Nitro-3,4-dihydro-2H-pyran consists of a partially saturated pyran ring system, where the oxygen atom occupies the first position, and a nitro group (-NO₂) is attached to the sixth carbon (Figure 1). The molecular formula C₅H₇NO₃ reflects the presence of five carbon atoms, seven hydrogens, one nitrogen, and three oxygen atoms . The ring exists in a half-chair conformation due to the partial unsaturation between C3 and C4, a feature confirmed by X-ray crystallography in analogous dihydropyran derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₇NO₃
Molecular Weight129.11 g/mol
IUPAC Name6-Nitro-3,4-dihydro-2H-pyran
SMILESC1CC=C(OC1)N+[O-]

Spectroscopic Characterization

Synthesis and Reaction Pathways

Four-Component Reaction (4CR) Strategy

A scalable method for synthesizing dihydropyran derivatives involves a four-component reaction (4CR) between aromatic aldehydes, cyclic 1,3-diketones, arylamines, and dimethyl acetylenedicarboxylate (DMAD). This approach, reported by ACS Combinatorial Science, enables the selective formation of either pyridinones or pyrans depending on the diketone’s structure . For 6-nitro-3,4-dihydro-2H-pyran, nitration of the preformed dihydropyran ring could be achieved using nitric acid or nitrosonium tetrafluoroborate, though specific protocols remain understudied.

Table 2: Comparative Synthesis Routes

MethodYield (%)Key StepReference
4CR with DMAD65–78Michael addition
Nitration of DHP*N/AElectrophilic substitution
*DHP = 3,4-dihydro-2H-pyran

Mechanistic Insights

The 4CR mechanism proceeds via in situ formation of an enamino ester intermediate from arylamine and DMAD. This intermediate undergoes a Michael addition to an arylidene cyclic diketone, followed by cyclization to yield the dihydropyran scaffold . Introducing the nitro group post-cyclization may require careful control of reaction conditions to avoid ring oxidation or decomposition.

Physicochemical Properties

Thermochemical Data

While direct thermochemical data for 6-nitro-3,4-dihydro-2H-pyran is limited, the parent compound (3,4-dihydro-2H-pyran) exhibits a standard enthalpy of formation (ΔfH°gas) of -112.81 ± 0.90 kJ/mol . The nitro group’s electron-withdrawing nature likely increases the compound’s thermal stability but reduces its volatility compared to the parent molecule.

Table 3: Thermodynamic Properties of 3,4-Dihydro-2H-Pyran

PropertyValueTemperature (K)Source
ΔfH°gas-112.81 ± 0.90 kJ/mol298.15
Cp,gas92.2 ± 3.5 J/mol·K298.15

Solubility and Reactivity

The nitro group enhances polarity, improving solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reactivity studies suggest that the compound may participate in:

  • Nucleophilic aromatic substitution at the nitro-substituted carbon.

  • Reduction reactions converting the nitro group to an amine (-NH₂) under catalytic hydrogenation .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields in nitration steps necessitate optimized protocols.

  • Toxicity Concerns: Nitro compounds often exhibit mutagenicity, requiring detailed safety profiling.
    Future research should prioritize:

  • Green Synthesis: Developing catalytic nitration methods to reduce waste.

  • Biological Screening: Evaluating the compound’s efficacy against drug-resistant pathogens.

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